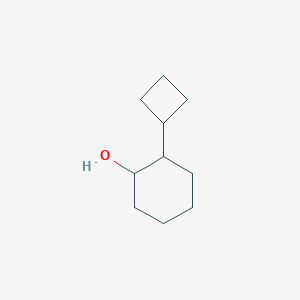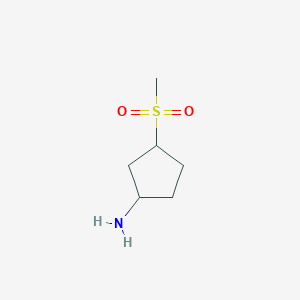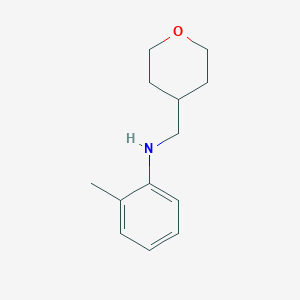
2-Cyclobutylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylcyclohexan-1-ol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a cyclobutyl group and a hydroxyl group at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylcyclohexan-1-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of cyclobutene with cyclohexanone, followed by reduction of the resulting product. The reaction conditions typically include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Another method involves the Grignard reaction, where cyclobutylmagnesium bromide is reacted with cyclohexanone to form the desired alcohol. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Cyclobutylcyclohexanone or cyclobutylcyclohexanoic acid.
Reduction: Cyclobutylcyclohexane.
Substitution: Cyclobutylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Cyclobutylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclobutyl group may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Cyclobutylcyclohexan-1-ol can be compared with other cycloalkane derivatives, such as:
Cyclohexanol: Similar in structure but lacks the cyclobutyl group, resulting in different chemical properties and reactivity.
Cyclobutylmethanol: Contains a cyclobutyl group but has a different ring structure, leading to variations in its chemical behavior.
Cyclohexanone: An oxidized form of cyclohexanol, used as a precursor in the synthesis of this compound.
The presence of the cyclobutyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-cyclobutylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h8-11H,1-7H2 |
Clave InChI |
CFLYEWQEXOFMDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)


